molecular formula C17H15NO3 B126226 (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate CAS No. 156939-62-7

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate

Cat. No. B126226
M. Wt: 281.3 g/mol
InChI Key: DBTMQODRSDEGRZ-UHFFFAOYSA-N
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Patent
US07494996B2

Procedure details

Wang resin (70 g, 119 mmol, PL-Wang, Polymer Labs, 1.7 mmol/g.) was swollen in 550 mL of methylene chloride and 100 mL of DMF and stirred for 30 min with an overhead stirrer. 71 g (238 mmol) of FMOC-glycine were added, followed by 60 g (476 mmol) of diisopropylcarbodiimide and 2.4 g (19.7 mmol) of 4-dimethylaminopyridine. The reaction was stirred for 3.5 h at room temperature, the resin was filtered, washed with alternating methanol and methylene chloride and dried in a vacuum oven.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C=O)C.[C:6]([NH:23][CH2:24][C:25](O)=[O:26])([O:8][CH2:9][CH:10]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:7].C(N=C=NC(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[CH:13]1[CH:12]=[C:11]2[CH:10]([CH2:9][O:8][C:6]([NH:23][CH2:24][CH:25]=[O:26])=[O:7])[C:22]3[C:17]([C:16]2=[CH:15][CH:14]=1)=[CH:18][CH:19]=[CH:20][CH:21]=3

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC(=O)O
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Step Four
Name
Quantity
550 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
2.4 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resin was filtered
WASH
Type
WASH
Details
washed with alternating methanol and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.